2-(n-Heptanoyl)thiophene
Overview
Description
“2-(n-Heptanoyl)thiophene” is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 . It is also known as 1-(2-Thienyl)-1-heptanone .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a heptanoyl group . Thiophene is a five-membered ring made up of one sulfur and four carbon atoms .
Physical And Chemical Properties Analysis
“this compound” has a boiling point of 154-156°C at 15mm, a density of 1.026, and a refractive index of 1.5210 . It also has a LogP value of 3.817, which is an estimate of its lipophilicity .
Scientific Research Applications
1. Applications in Hydrocarbon Processing
2-(n-Heptanoyl)thiophene, as a thiophene-based compound, plays a significant role in the purification and processing of hydrocarbons. A study by Reut and Prakash (2006) explored the use of various adsorbents for the selective removal of thiophene from liquid hydrocarbon streams, a common requirement in petroleum refining. The research highlighted the importance of thiophene derivatives in improving the quality of hydrocarbons.
2. In Material Science and Semiconductors
The versatility of thiophene-based materials, including this compound, extends to their use in material science, especially in the development of electronic and optoelectronic devices. A comprehensive overview provided by Barbarella, Melucci, and Sotgiu (2005) emphasizes the growing interdisciplinary interest in thiophene-based semiconductors and fluorescent compounds. These materials find application in the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as noted by Turkoglu, Cinar, and Ozturk (2017).
3. Energy and Battery Technology
Thiophene derivatives, including this compound, are explored for their potential in improving the cycling performance of high-voltage lithium-ion batteries. The study by Xia, Xia, and Liu (2015) demonstrated that thiophene derivatives could form a protective layer on the cathode surface, enhancing the stability and performance of these batteries.
4. Chemical Synthesis and Functionalization
Thiophene-based compounds are integral in chemical synthesis and functionalization processes. For instance, Yang et al. (2000) utilized thiophene-incorporating compounds in electrophilic reactions, highlighting their role in synthesizing long-chain esters with various functional groups. This versatility makes thiophene derivatives valuable in creating diverse chemical products.
5. Organic Synthesis
The synthesis of 2-thiophene acetic acid, as reported by Feng (2007), shows the practical application of thiophene derivatives in organic synthesis. The process described involves several steps, including condensation, reaction with sulfur, and hydrolysis, demonstrating the complexity and importance of thiophene-based compounds in organic chemistry.
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. Some thiophene-based compounds have been found to exhibit a range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Safety data sheets suggest that exposure to “2-(n-Heptanoyl)thiophene” should be avoided. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes .
Future Directions
Thiophene derivatives, including “2-(n-Heptanoyl)thiophene”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring new synthesis methods, investigating their biological activities, and developing new applications in medicinal chemistry .
properties
IUPAC Name |
1-thiophen-2-ylheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFJEMAAFFMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184737 | |
Record name | 2-(n-Heptanoyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30711-40-1 | |
Record name | 1-(2-Thienyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30711-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptanoylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(n-Heptanoyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEPTANOYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95SA3Y3JSV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(2-Thienyl)-1-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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